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chlorophenyl)propanal

CAS No.: 207463-28-3
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Application Note: Regioselective Synthesis of Prothioconazole Intermediates via 2-Chloro-3-
(2-chlorophenyl)propanal

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Content Type: Advanced Synthetic Protocol & Mechanistic Guide

Strategic Rationale & Molecular Architecture
Prothioconazole is a highly effective, broad-spectrum triazolinthione fungicide[1]. The

conventional industrial synthesis relies heavily on the coupling of 1-(1-chlorocyclopropyl)-2-

(1,2,4-triazol-1-yl)ethan-1-one with 2-chlorobenzyl chloride via a Grignard reaction[2]. However,

accessing these precursors often involves harsh conditions and generates significant

organohalide waste.

This application note details a novel, highly regioselective pathway utilizing 2-Chloro-3-(2-
chlorophenyl)propanal as the primary starting material. The core challenge in utilizing this

aldehyde lies in the regiochemistry: the target prothioconazole skeleton requires the (1-

chlorocyclopropyl) and hydroxyl groups to be located on the central C2 carbon, with the triazole

on C1. By employing a precisely controlled epoxide-mediated rearrangement, we effectively

shift the reactive centers, converting the α-chloroaldehyde into a terminal α-chloroketone. This

structure is perfectly primed for triazole N-alkylation[3] and subsequent Grignard addition[2].
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Mechanistic Pathway & Causality
The synthesis is a self-validating 6-step cascade designed to maximize atom economy and

regiocontrol. Each step is engineered with specific mechanistic causality:

Steps 1 & 2 (Chlorohydrin Formation & Epoxidation): Reduction of 2-chloro-3-(2-
chlorophenyl)propanal yields the chlorohydrin, which undergoes rapid intramolecular

displacement under basic conditions to form 2-(2-chlorobenzyl)oxirane.

Causality: This step masks the aldehyde and creates a strained oxirane ring, effectively

shifting the electrophilic center from C1 to the terminal carbon.

Step 3 (Regioselective Ring Opening): The oxirane is opened using a

system.

Causality: While standard acid-catalyzed epoxide opening yields mixtures, the Lewis acid

Ce(III) coordinates the epoxide oxygen, directing the chloride nucleophile exclusively to

the less sterically hindered terminal carbon, yielding 1-chloro-3-(2-chlorophenyl)propan-2-

ol.

Step 4 (Oxidation): TEMPO/NaOCl oxidation converts the secondary alcohol to 1-chloro-3-

(2-chlorophenyl)propan-2-one.

Causality: This prepares the C2 position for the final tertiary alcohol formation while

simultaneously activating the adjacent C1 chloride for nucleophilic attack.

Step 5 (Triazole Substitution): Nucleophilic substitution with 1,2,4-triazole affords 1-(2-

chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-one[3].

Step 6 (Grignard Addition): Addition of (1-chlorocyclopropyl)magnesium bromide yields the

final Triazole Alcohol Intermediate[2], which can be directly thionated to Prothioconazole[4].

Experimental Protocols (Self-Validating Workflows)
Protocol A: Synthesis of 2-(2-Chlorobenzyl)oxirane
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Reduction: Charge a 1L jacketed reactor with 2-chloro-3-(2-chlorophenyl)propanal (1.0

eq, 203 g) and methanol (500 mL). Cool to 0°C. Add

(1.2 eq) portion-wise over 1 hour, maintaining temperature < 5°C. Stir for 2 hours.

Workup: Quench with water (100 mL), concentrate under vacuum to remove methanol, and

extract the aqueous layer with THF (400 mL).

Epoxidation: To the THF solution, add 20% aqueous NaOH (2.0 eq). Stir vigorously at 40°C

for 4 hours until cyclization is complete.

Validation: Separate the organic layer, dry over

, and concentrate. Self-Validation: GC-MS should indicate the disappearance of the
chlorohydrin mass and the appearance of the epoxide (

168).

Protocol B: Regioselective Opening & Oxidation

Ring Opening: Dissolve the epoxide in acetonitrile (600 mL). Add

(0.1 eq) and LiCl (1.5 eq). Reflux at 80°C for 6 hours. Perform an aqueous workup to yield 1-
chloro-3-(2-chlorophenyl)propan-2-ol.

Oxidation: Dissolve the intermediate in

(500 mL). Add TEMPO (0.05 eq) and KBr (0.1 eq). Cool to 0°C and dropwise add 10%
NaOCl (1.2 eq) buffered to pH 8.5 with

.

Validation: Stir for 1 hour, quench with sodium thiosulfate, extract, and concentrate. Self-

Validation: IR spectroscopy must show a strong sharp peak at ~1720

(C=O stretch), confirming ketone formation.

Protocol C: Triazole Alkylation & Grignard Addition

Alkylation: Suspend 1,2,4-triazole (1.2 eq) and
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(1.5 eq) in DMF (300 mL). Heat to 60°C. Dropwise add 1-chloro-3-(2-chlorophenyl)propan-2-
one (1.0 eq) over 2 hours. Stir for 4 hours[3].

Isolation: Precipitate the product by adding cold water (1L). Filter and dry to obtain the

Triazole Ketone.

Grignard Addition: In a rigorously dried flask under

, dissolve the Triazole Ketone in anhydrous THF (400 mL) at 0°C. Dropwise add (1-
chlorocyclopropyl)magnesium bromide (1.3 eq, 1M in THF). Stir at room temperature for 12
hours[2].

Validation: Quench with saturated

, extract with ethyl acetate, and recrystallize from heptane/isopropyl ether[1]. Self-Validation:
HPLC purity should exceed 98%, with

NMR showing the characteristic intact cyclopropyl protons at 0.8–1.2 ppm.

Quantitative Data Summary
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Fig 1: Regioselective synthetic workflow for Prothioconazole intermediate generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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